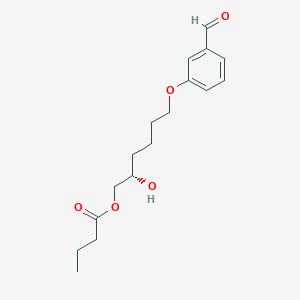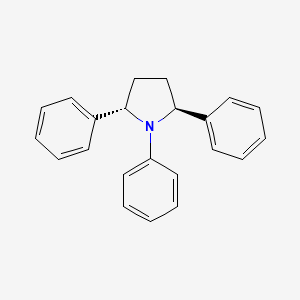
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- is a chiral compound featuring a pyrrolidine ring substituted with three phenyl groups at the 1, 2, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-substituted piperidines with phenyl-substituted acetylenes in the presence of a palladium catalyst and tertiary amyl alcohol . The reaction proceeds through a series of steps including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidinones.
Reduction: Reduction reactions can lead to the formation of different pyrrolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and pyrrolidinones, which can be further utilized in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
Pyrrolidine, 1,2,5-triphenyl-, (2S,5S)- is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
650607-88-8 |
|---|---|
Molekularformel |
C22H21N |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
(2S,5S)-1,2,5-triphenylpyrrolidine |
InChI |
InChI=1S/C22H21N/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)23(21)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2/t21-,22-/m0/s1 |
InChI-Schlüssel |
FSWMIQBNAXYFMH-VXKWHMMOSA-N |
Isomerische SMILES |
C1C[C@H](N([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}oxidanide](/img/structure/B12607274.png)
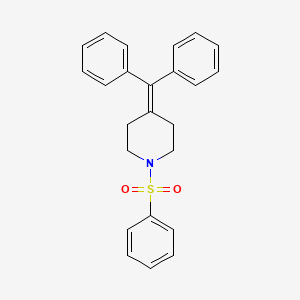
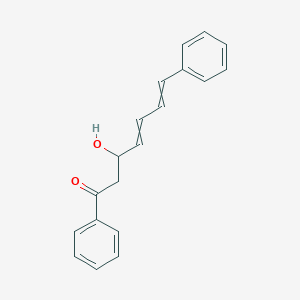
![2,2'-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1'-biphenyl](/img/structure/B12607296.png)
![2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid](/img/structure/B12607304.png)


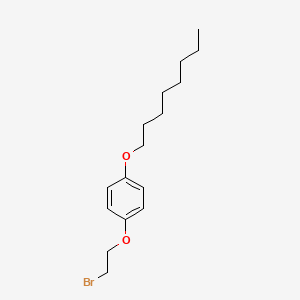
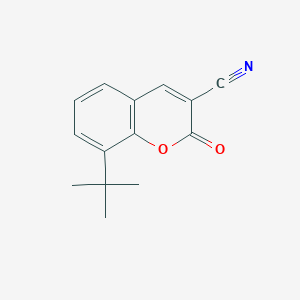
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)

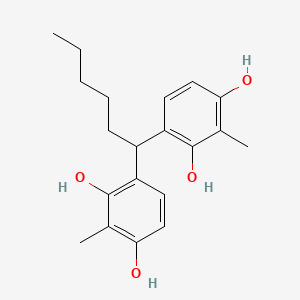
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
